molecular formula C13H19NO2 B4557787 N-(4-butylphenyl)-2-methoxyacetamide

N-(4-butylphenyl)-2-methoxyacetamide

Cat. No.: B4557787
M. Wt: 221.29 g/mol
InChI Key: CGTKVNGEMXUELC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-butylphenyl)-2-methoxyacetamide is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a butyl group attached to a phenyl ring and a methoxyacetamide functional group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Scientific Research Applications

N-(4-butylphenyl)-2-methoxyacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-2-methoxyacetamide typically involves the reaction of 4-butylaniline with methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-butylaniline+methoxyacetyl chlorideThis compound\text{4-butylaniline} + \text{methoxyacetyl chloride} \rightarrow \text{this compound} 4-butylaniline+methoxyacetyl chloride→this compound

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-2-methoxyacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amines.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(4-butylphenyl)-acetamide: Lacks the methoxy group, which may affect its chemical and biological properties.

    N-(4-butylphenyl)-2-chloroacetamide: Contains a chloro group instead of a methoxy group, leading to different reactivity and applications.

Uniqueness

N-(4-butylphenyl)-2-methoxyacetamide is unique due to the presence of both a butyl group and a methoxyacetamide functional group. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(4-butylphenyl)-2-methoxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-3-4-5-11-6-8-12(9-7-11)14-13(15)10-16-2/h6-9H,3-5,10H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGTKVNGEMXUELC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-butylphenyl)-2-methoxyacetamide
Reactant of Route 2
Reactant of Route 2
N-(4-butylphenyl)-2-methoxyacetamide
Reactant of Route 3
Reactant of Route 3
N-(4-butylphenyl)-2-methoxyacetamide
Reactant of Route 4
Reactant of Route 4
N-(4-butylphenyl)-2-methoxyacetamide
Reactant of Route 5
Reactant of Route 5
N-(4-butylphenyl)-2-methoxyacetamide
Reactant of Route 6
Reactant of Route 6
N-(4-butylphenyl)-2-methoxyacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.